molecular formula C20H23FN2O4S B2872001 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one CAS No. 1207058-62-5

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one

Cat. No.: B2872001
CAS No.: 1207058-62-5
M. Wt: 406.47
InChI Key: YHNSLAQQPNFUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one is a sophisticated small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a propan-1-one core structure that links two distinct pharmacologically relevant moieties: a 3-(4-fluorophenoxy)phenyl group and a 1-(4-(methylsulfonyl)piperazine unit. The presence of the fluorine atom on the phenoxy ring is a critical design element, as fluorine incorporation is a well-established strategy in modern drug design to influence a compound's electronic properties, metabolic stability, and membrane permeability . The methylsulfonyl (mesyl) group attached to the piperazine nitrogen is a characteristic feature found in many bioactive molecules and is known to serve as a key pharmacophore, particularly in compounds targeting enzyme active sites that require hydrogen bond acceptors . The piperazine ring itself is a privileged scaffold in medicinal chemistry, frequently employed to provide favorable conformational and physicochemical properties to drug-like molecules. While the specific biological profile of this compound requires further characterization by qualified researchers, its structural features suggest potential as a valuable investigative tool for studying various biological targets. Researchers may find application for this chemical probe in developing assays for central nervous system (CNS) targets, given the known activity of structurally related compounds that modulate 5-hydroxytryptamine (5-HT) receptor function and neurotransmitter release . It may also serve as a key intermediate in the synthesis of more complex molecules for investigating inflammatory pathways or metabolic disorders. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-28(25,26)23-13-11-22(12-14-23)20(24)10-5-16-3-2-4-19(15-16)27-18-8-6-17(21)7-9-18/h2-4,6-9,15H,5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSLAQQPNFUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Activity Trends : Methylsulfonyl-piperazine derivatives (e.g., 4h in ) show high enzyme inhibitory activity, suggesting the target compound may similarly target kinases or COX-2 .
  • Structural Optimization: Replacing benzoyl (QD3) or phenylthio (4h) groups with phenoxy (target) may reduce steric hindrance, improving binding to flat enzymatic pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.